molecular formula C23H26Cl2N4O2S B12052321 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12052321
M. Wt: 493.4 g/mol
InChI Key: RASXQCUXGAYPJJ-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a complex organic compound with a molecular formula of C23H26Cl2N4O2S and a molecular weight of 493.459 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of Substituents: The dichlorophenoxy, ethoxyphenyl, and piperidinylmethyl groups are introduced through various substitution reactions.

    Thione Formation:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the dichlorophenoxy group.

    Substitution: Various substitution reactions can be performed on the aromatic rings and the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicine, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications, potentially leading to the development of new treatments.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for various applications in material science.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dichlorophenoxy and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to the presence of the ethoxyphenyl group, which may confer unique chemical and biological properties. This structural difference can lead to variations in reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C23H26Cl2N4O2S

Molecular Weight

493.4 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C23H26Cl2N4O2S/c1-2-30-19-9-7-18(8-10-19)29-22(15-31-21-11-6-17(24)14-20(21)25)26-28(23(29)32)16-27-12-4-3-5-13-27/h6-11,14H,2-5,12-13,15-16H2,1H3

InChI Key

RASXQCUXGAYPJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN(C2=S)CN3CCCCC3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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